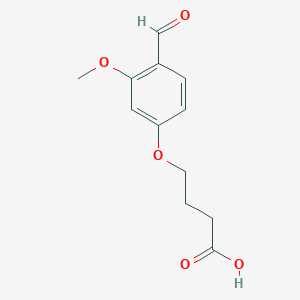

4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Beschreibung

The exact mass of the compound 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Formyl-3-methoxyphenoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Formyl-3-methoxyphenoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(4-formyl-3-methoxyphenoxy)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQAFYIBBWZTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374694 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309964-23-6 | |

| Record name | 4-(4'-Formyl-3'-methoxy)phenoxy butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 309964-23-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This compound, a derivative of the naturally occurring aldehyde vanillin, is a valuable building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both an aldehyde and a carboxylic acid, makes it a versatile intermediate for the synthesis of more complex molecules, including potential therapeutic agents.[1] This document details a reliable synthetic route, thorough characterization data, and explicit experimental protocols to facilitate its preparation and analysis in a laboratory setting.

Introduction

4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS No. 309964-23-6) is a substituted phenoxyalkanoic acid.[1] The structure incorporates a vanillin moiety linked to a butanoic acid chain via an ether bond. This arrangement provides two key functional groups: a reactive aldehyde and a carboxylic acid suitable for amide bond formation or other derivatization. This unique combination makes it a significant intermediate in the development of novel pharmaceuticals, particularly in the exploration of anti-inflammatory and anti-cancer agents.[1] The methoxy and formyl groups on the aromatic ring also influence the compound's solubility and reactivity, offering multiple avenues for chemical modification.[1] This guide serves as a practical resource for researchers engaged in the synthesis and application of this versatile compound.

Synthesis

The synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is typically achieved through a two-step process commencing with vanillin (4-hydroxy-3-methoxybenzaldehyde). The overall synthetic scheme is depicted below.

Scheme 1: Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Caption: Synthetic workflow for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

The first step involves a Williamson ether synthesis, where the phenolic hydroxyl group of vanillin reacts with an alkyl halide, in this case, ethyl 4-bromobutanoate, in the presence of a weak base such as potassium carbonate. This reaction forms the ether linkage and yields the ester intermediate, ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.

The second step is the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like ethanol, followed by acidification to protonate the carboxylate and yield the final product.

Characterization

The successful synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is confirmed through various analytical techniques. The expected physical and spectral data are summarized in the tables below.

Physical Properties

| Property | Value |

| CAS Number | 309964-23-6 |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol |

| Appearance | Yellowish powder |

| Melting Point | 128 - 133 °C |

Data sourced from chemical supplier information.[1]

Spectroscopic Data

The following tables outline the expected NMR and IR spectral data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The predicted values are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | -CHO |

| ~7.40 | d | 1H | Ar-H |

| ~7.35 | s | 1H | Ar-H |

| ~6.95 | d | 1H | Ar-H |

| ~4.15 | t | 2H | -O-CH₂- |

| ~3.90 | s | 3H | -OCH₃ |

| ~2.60 | t | 2H | -CH₂-COOH |

| ~2.15 | p | 2H | -CH₂-CH₂-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.0 | -CHO |

| ~178.0 | -COOH |

| ~152.0 | Ar-C-O |

| ~150.0 | Ar-C-OCH₃ |

| ~127.0 | Ar-C |

| ~125.0 | Ar-C |

| ~112.0 | Ar-C |

| ~110.0 | Ar-C |

| ~68.0 | -O-CH₂- |

| ~56.0 | -OCH₃ |

| ~30.0 | -CH₂-COOH |

| ~24.0 | -CH₂-CH₂-CH₂- |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3300-2500 (broad) | O-H stretch (Carboxylic acid) |

| ~2950 | C-H stretch (aliphatic) |

| ~2850, ~2750 | C-H stretch (aldehyde) |

| ~1730 | C=O stretch (Carboxylic acid) |

| ~1680 | C=O stretch (Aldehyde) |

| ~1590, ~1510 | C=C stretch (aromatic) |

| ~1270 | C-O stretch (ether) |

| ~1150 | C-O stretch (methoxy) |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

Synthesis of Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate

Caption: Workflow for the synthesis of the ester intermediate.

Materials:

-

Vanillin (1.0 eq)

-

Ethyl 4-bromobutanoate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone, anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add vanillin, anhydrous potassium carbonate, and acetone.

-

Stir the suspension at room temperature for 15 minutes.

-

Add ethyl 4-bromobutanoate to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with acetone.

-

Combine the filtrate and the washings, and remove the acetone under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.

Synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid

Caption: Workflow for the hydrolysis of the ester to the final product.

Materials:

-

Ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Dissolve the ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate in a mixture of ethanol and water in a round-bottom flask.

-

Add a solution of sodium hydroxide in water to the flask.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product as a yellowish powder.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. The reagents used in this synthesis have specific hazards that should be reviewed from their respective Safety Data Sheets (SDS) before use.

Conclusion

This technical guide has outlined a robust and reproducible method for the synthesis of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. The detailed experimental protocols are intended to enable researchers to readily produce this valuable intermediate for their research and development endeavors in drug discovery and organic synthesis.

References

A Comprehensive Technical Guide to 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. This versatile molecule serves as a critical building block in synthetic organic chemistry, particularly in the development of novel therapeutics and specialized peptides.

Core Physicochemical Properties

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a solid, yellowish powder at room temperature.[1][2] Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Compound Identifiers

| Identifier | Value |

| CAS Number | 309964-23-6[1][3][4] |

| Molecular Formula | C₁₂H₁₄O₅[1][3][4] |

| IUPAC Name | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid |

| Synonyms | 4-(4-Formyl-3-methoxy-phenoxy)-butyric acid, FMPB Linkers[1][2] |

Table 2: Physicochemical Data

| Property | Value |

| Molecular Weight | 238.24 g/mol [3][4] |

| Melting Point | 128 - 133 °C[2] |

| Appearance | Yellowish powder[1][2] |

| pKa (Predicted) | 4.59 ± 0.10[1][3] |

| Boiling Point (Predicted) | 461.5 ± 35.0 °C[3] |

| Density (Predicted) | 1.232 ± 0.06 g/cm³[3] |

| Storage Temperature | 0 - 6 °C[1][3] |

Synthesis and Characterization

Proposed Experimental Protocol: Synthesis

-

Etherification of Vanillin with Ethyl 4-bromobutanoate: Vanillin (4-hydroxy-3-methoxybenzaldehyde) would be reacted with ethyl 4-bromobutanoate in the presence of a suitable base (e.g., potassium carbonate) and a solvent like acetone or DMF. The reaction mixture would be heated to reflux to facilitate the formation of the ether linkage, yielding ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.

-

Hydrolysis of the Ester: The resulting ester would then be hydrolyzed to the carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent like ethanol or methanol. Acidification of the reaction mixture would then precipitate the desired product, 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

Purification and Characterization

Purification of the final product would likely be achieved through recrystallization from a suitable solvent system. The purity and identity of the compound would be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the proton (¹H NMR) and carbon (¹³C NMR) environments.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Titration: To determine the assay of the carboxylic acid functionality.[2]

Applications in Drug Discovery and Peptide Synthesis

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a key intermediate in the synthesis of various pharmaceuticals and serves as a versatile linker in solid-phase peptide synthesis.[2]

Role in the Synthesis of Adenosine A₂A Receptor Antagonists

This compound is utilized in the multi-step preparation of amino(benzoyl)2-furylthiazoles and related compounds, which act as adenosine A₂A receptor antagonists.[1][3] These antagonists are of significant interest for the treatment of various neurological disorders, including Parkinson's disease.

Backbone Amide Linker (BAL) in Solid-Phase Peptide Synthesis

The primary application of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is as a "Backbone Amide Linker" (BAL) in solid-phase peptide synthesis (SPPS). This strategy allows for the synthesis of C-terminally modified peptides, which are often difficult to produce using standard methods.

The general workflow for using this compound as a BAL linker is as follows:

-

Attachment to Resin: The carboxylic acid group of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is first coupled to an amino-functionalized solid support (resin).

-

Reductive Amination: The aldehyde group on the linker is then reacted with the N-terminus of the first amino acid via reductive amination. This forms a stable secondary amine linkage, anchoring the peptide chain to the solid support through its backbone.

-

Peptide Elongation: The peptide chain is then elongated in the C-to-N direction using standard Fmoc-based SPPS protocols.

-

Cleavage: Once the desired peptide sequence is assembled, the final peptide is cleaved from the resin using a strong acid, typically trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions.

This approach leaves the C-terminus of the peptide free for modification both during and after synthesis.

Visualizing the Workflow: Solid-Phase Peptide Synthesis using a BAL Linker

The following diagram illustrates the logical workflow of using 4-(4-Formyl-3-methoxyphenoxy)butanoic acid as a Backbone Amide Linker in solid-phase peptide synthesis.

Caption: Workflow for Solid-Phase Peptide Synthesis using a BAL linker.

Signaling Pathways

Current scientific literature does not indicate that 4-(4-Formyl-3-methoxyphenoxy)butanoic acid itself has direct biological activity or is involved in any signaling pathways. Its significance lies in its role as a synthetic intermediate and a tool for creating biologically active molecules, such as the aforementioned adenosine A₂A receptor antagonists. Therefore, its impact on signaling pathways is indirect, through the molecules it helps to create.

Conclusion

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable chemical entity for researchers and professionals in drug development and peptide chemistry. Its well-defined physicochemical properties and its crucial role as a Backbone Amide Linker enable the synthesis of complex peptides and novel therapeutic agents. Understanding its synthesis, characteristics, and applications is essential for leveraging its full potential in advancing scientific research.

References

A Technical Guide to the Spectroscopic Profile of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS: 309964-23-6).[1][2][3][4] Due to the limited availability of published experimental spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and comparative data from structurally related molecules. The primary analog used for comparison is 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, a compound for which detailed experimental data has been published.[5]

Molecular Structure and Properties:

Predicted Spectroscopic Data

The following tables summarize the predicted and comparative spectroscopic data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~10.3 - 9.8 | Singlet | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears as a sharp singlet. |

| ~7.4 - 7.2 | Multiplet | 2H | Aromatic (H-5, H-6) | The protons ortho and meta to the formyl group will exhibit complex splitting patterns. |

| ~6.9 | Doublet | 1H | Aromatic (H-2) | The proton ortho to the methoxy group and the ether linkage. |

| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) | Protons on the carbon adjacent to the phenoxy oxygen, coupled to the adjacent methylene group. |

| ~3.9 | Singlet | 3H | Methoxy (-OCH₃) | A characteristic sharp singlet for the methoxy group protons. |

| ~2.6 | Triplet | 2H | Methylene (-CH₂-COOH) | Protons on the carbon alpha to the carboxylic acid, coupled to the adjacent methylene group. |

| ~2.2 | Quintet | 2H | Methylene (-CH₂-CH₂-CH₂-) | Protons on the central carbon of the butyric acid chain, coupled to the two adjacent methylene groups. |

| Broad Signal | Singlet | 1H | Carboxylic Acid (-COOH) | The chemical shift of the carboxylic acid proton is highly variable and depends on concentration and solvent. It may not always be observed. |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~191 | Aldehyde Carbon (-CHO) | The carbonyl carbon of the aldehyde is significantly downfield. |

| ~178 | Carboxylic Acid Carbon (-COOH) | The carbonyl carbon of the carboxylic acid. |

| ~160 | Aromatic (C-4) | The carbon atom of the benzene ring attached to the ether oxygen. |

| ~150 | Aromatic (C-3) | The carbon atom of the benzene ring attached to the methoxy group. |

| ~128 | Aromatic (C-1) | The carbon atom of the benzene ring attached to the formyl group. |

| ~125 | Aromatic (C-6) | Aromatic CH carbon. |

| ~115 | Aromatic (C-5) | Aromatic CH carbon. |

| ~112 | Aromatic (C-2) | Aromatic CH carbon. |

| ~68 | Methylene (-O-CH₂-) | The carbon atom of the methylene group attached to the phenoxy oxygen. |

| ~56 | Methoxy (-OCH₃) | The carbon atom of the methoxy group. |

| ~30 | Methylene (-CH₂-COOH) | The carbon atom alpha to the carboxylic acid. |

| ~24 | Methylene (-CH₂-CH₂-CH₂-) | The central carbon atom of the butyric acid chain. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment | Notes |

| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | A very broad absorption characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. |

| ~2950 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of the methylene and methoxy C-H bonds. |

| ~2850, ~2750 | Weak | C-H stretch (Aldehyde) | Fermi resonance doublets characteristic of the aldehyde C-H stretch. |

| ~1735 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid dimer. |

| ~1685 | Strong | C=O stretch (Aldehyde) | The carbonyl stretch of the aromatic aldehyde, typically at a lower frequency than aliphatic aldehydes due to conjugation. |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic) | Stretching vibrations of the carbon-carbon bonds in the aromatic ring. |

| ~1250 | Strong | C-O stretch (Aryl Ether & Carboxylic Acid) | Asymmetric C-O-C stretching of the aryl ether and C-O stretching of the carboxylic acid. |

| ~1150 | Medium | C-O stretch (Methoxy) | Stretching of the C-O bond of the methoxy group. |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 238 | [M]⁺ (Molecular Ion) | The parent ion peak corresponding to the molecular weight of the compound. |

| 221 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |

| 193 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 151 | [M - C₄H₇O₂]⁺ | Cleavage of the ether bond, resulting in the formyl-methoxyphenoxy cation. |

| 87 | [C₄H₇O₂]⁺ | The butanoic acid side chain cation resulting from ether bond cleavage. |

Experimental Protocols

The following are detailed, representative methodologies for the key experiments based on standard laboratory practices and protocols described for the analysis of the structurally similar compound, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the acquisition time to 4 seconds and the relaxation delay to 1 second.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a 30-degree pulse angle.

-

Employ proton decoupling to simplify the spectrum.

-

Set the acquisition time to 1 second and the relaxation delay to 2 seconds.

-

Collect at least 1024 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate NMR software. Apply a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate the ESI source in either positive or negative ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

Acquire data for at least 1 minute to obtain an averaged spectrum.

-

-

Data Processing: Process the raw data using the mass spectrometry software. Identify the molecular ion peak and major fragment ions. Calculate the elemental composition from the accurate mass measurements.

Visualizations

The following diagrams illustrate the chemical structure with predicted NMR assignments and a typical experimental workflow for spectroscopic analysis.

Caption: Chemical structure with predicted ¹H NMR assignments.

References

An In-depth Technical Guide to the Crystal Structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following guide provides a detailed crystal structure analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid , a close structural analog to the requested 4-(4-Formyl-3-methoxyphenoxy)butanoic acid. Due to the current lack of publicly available crystallographic data for the mono-methoxy compound, this analysis of its di-methoxy counterpart serves as a valuable reference for understanding its structural and chemical properties.

Introduction

4-(4-Formyl-3-methoxyphenoxy)butanoic acid and its derivatives are versatile compounds with significant applications in pharmaceutical development and biochemical research.[1] These molecules serve as key intermediates in the synthesis of bioactive compounds, particularly those with potential anti-inflammatory, and analgesic properties.[2] The presence of a formyl group, a methoxy substituent, and a butanoic acid chain provides a unique combination of reactivity and structural features, making it a valuable scaffold in medicinal chemistry. This guide offers a comprehensive overview of the crystal structure, experimental protocols for its analysis, and insights into its potential biological significance.

Crystal Structure Analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric Acid (BAL)

The X-ray single crystal structural analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, also known as BAL, reveals a molecule that is nearly planar.[3][4] The crystal structure is stabilized by π-stacking and hydrogen bonding interactions.[3][4]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data and refinement parameters for 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.

Table 1: Crystal Data and Structure Refinement.

| Parameter | Value |

| Empirical Formula | C₁₃H₁₆O₆ |

| Formula Weight | 268.26 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Unit Cell Dimensions | |

| a | 22.373(3) Å |

| b | 5.0184(6) Å |

| c | 22.996(3) Å |

| α | 90° |

| β | 108.823(3)° |

| γ | 90° |

| Volume | 2442.9(5) ų |

| Z | 8 |

| Density (calculated) | 1.458 Mg/m³ |

| Absorption Coefficient | 0.114 mm⁻¹ |

| F(000) | 1136 |

| Data Collection & Refinement | |

| Theta range for data collection | 2.44 to 26.35° |

| Index ranges | -27<=h<=27, -6<=k<=6, -28<=l<=28 |

| Reflections collected | 11186 |

| Independent reflections | 2496 [R(int) = 0.0427] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2496 / 0 / 177 |

| Goodness-of-fit on F² | 1.043 |

| Final R indices [I>2sigma(I)] | R1 = 0.0384, wR2 = 0.0935 |

| R indices (all data) | R1 = 0.0532, wR2 = 0.1029 |

| Largest diff. peak and hole | 0.311 and -0.213 e.Å⁻³ |

Data sourced from the crystallographic analysis of 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid.[4]

Experimental Protocols

Synthesis of 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid

The synthesis of the title compound analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid, can be achieved through a two-step process starting from 4-formyl-3,5-dimethoxyphenol.[5]

-

Esterification: 4-formyl-3,5-dimethoxyphenol is reacted with ethyl 4-bromobutanoate in the presence of cesium carbonate in anhydrous N,N-dimethylacetamide (DMA) at 85°C. This yields crude ethyl 4-(4-formyl-3,5-dimethoxyphenoxy)butanoate.[5]

-

Saponification: The resulting ester is then saponified using aqueous sodium hydroxide in methanol to yield 4-(4-formyl-3,5-dimethoxyphenoxy)butanoic acid as a white solid.[5]

Crystallization

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the compound in a suitable solvent. For the di-methoxy analog, crystals were grown from a chloroform-d (CDCl₃) solution within an NMR tube.[3]

X-ray Data Collection and Structure Solution

A single crystal of appropriate dimensions (e.g., 0.150 × 0.140 × 0.030 mm) is mounted on a diffractometer.[3] Data is collected at a low temperature, typically 100 K, to minimize thermal vibrations. A preliminary set of cell constants and an orientation matrix are calculated from initial frames. The intensity data are then corrected for absorption and decay. The final cell constants are calculated from the centroids of a large number of strong reflections.[3] The structure is solved and refined using appropriate crystallographic software.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of the title compound analog.

Caption: A flowchart detailing the key stages of crystal structure analysis.

Hypothesized Signaling Pathway

Given that derivatives of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid are being investigated for their anti-inflammatory properties, a plausible mechanism of action is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6][7] NF-κB is a key regulator of inflammation.[6][7] The following diagram illustrates a simplified, hypothesized inhibitory action on this pathway.

Caption: A diagram of the potential inhibitory effect on the NF-κB pathway.

Conclusion

While the crystal structure of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is not yet publicly documented, the analysis of its di-methoxy analog, 4-(4-formyl-3,5-dimethoxyphenoxy)butyric acid, provides crucial structural insights. The near-planar conformation and the potential for hydrogen bonding and π-stacking are key features that likely influence its biological activity. The compound's utility as a synthetic intermediate, particularly in the development of anti-inflammatory agents, suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways such as NF-κB. Further research into the precise crystal structure of the mono-methoxy compound and its specific biological targets will be invaluable for the advancement of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Vanillin Derivatives in Organic Synthesis: A Technical Guide for Drug Discovery and Development

Authored for Researchers, Scientists, and Drug Development Professionals

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a principal component of the vanilla bean, has emerged as a versatile and valuable building block in organic synthesis. Its unique molecular architecture, featuring aldehyde, hydroxyl, and ether functional groups, provides multiple reactive sites for chemical modification. This technical guide provides an in-depth review of the synthesis of vanillin derivatives and their applications, with a focus on methodologies relevant to drug discovery and development.

Core Synthetic Transformations of Vanillin

The reactivity of vanillin's functional groups allows for a diverse range of chemical transformations, leading to the synthesis of a vast library of derivatives. Key reactions include the formation of Schiff bases, Mannich bases, chalcones, benzoxazines, and various heterocyclic compounds.

Schiff Base Formation

The condensation of vanillin's aldehyde group with primary amines readily forms Schiff bases (imines). This reaction is often carried out in ethanol at ambient temperature. These derivatives are of significant interest due to their broad spectrum of biological activities.

Mannich Reaction

The Mannich reaction involving vanillin, a primary or secondary amine, and an active hydrogen-containing compound (like a ketone) provides a straightforward route to various aminoalkyl derivatives.[1][2] These reactions are crucial for introducing aminomethyl functionalities, which can enhance the pharmacological properties of the resulting molecules.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, characterized by an α,β-unsaturated ketone system, are synthesized via the Claisen-Schmidt condensation of vanillin with an appropriate acetophenone.[3][4] This reaction is typically base-catalyzed and can be efficiently performed using microwave irradiation, which often leads to higher yields in shorter reaction times.[3]

Synthesis of Benzoxazines

Vanillin serves as a phenolic precursor in the synthesis of benzoxazine monomers through a Mannich-like condensation with a primary amine and formaldehyde.[5][6] These monomers can then be thermally polymerized to form polybenzoxazines, which are high-performance polymers with various industrial applications.

Esterification and Etherification

The phenolic hydroxyl group of vanillin can be readily esterified or etherified to produce a wide array of derivatives with modified physicochemical properties. Esterification is commonly achieved using acid anhydrides or acyl chlorides, while etherification can be performed with alkyl halides in the presence of a base.[7][8]

Experimental Protocols for Key Syntheses

Detailed methodologies are crucial for the reproducible synthesis of vanillin derivatives. The following section provides representative experimental protocols for the synthesis of key classes of these compounds.

General Procedure for Acetylation of Vanillin

Vanillin is dissolved in a suitable solvent like dichloromethane, followed by the addition of acetic anhydride and a base such as pyridine under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours. Upon completion, the solvent is evaporated, and the product is isolated by precipitation in ice-cold water, followed by filtration and recrystallization from ethanol.[9]

General Procedure for Nitration of Acetyl Vanillin

Acetyl vanillin is dissolved in dichloromethane and cooled in an ice bath. Fuming nitric acid is added dropwise, and the reaction is stirred for 1-2 hours at room temperature. The product is precipitated by the addition of ice-cold water, filtered, washed, and dried.[9]

General Procedure for Schiff Base Synthesis from Acetyl Nitro Vanillin

An equimolar mixture of acetyl nitro vanillin and a substituted amine is dissolved in ethanol and stirred at ambient temperature for 2-3 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). The solvent is then evaporated to yield the Schiff base product.[9]

Microwave-Assisted Synthesis of Vanillin-Derived Chalcone

Vanillin and an acetophenone derivative are mixed with a catalytic amount of potassium hydroxide. The mixture is then subjected to microwave irradiation for a short period (e.g., 5 minutes). After cooling, the product is precipitated by adding cold water and hydrochloric acid, followed by recrystallization to obtain the pure chalcone.[3]

Synthesis of Vanillin-Based Benzoxazine Monomer

Vanillin, a primary amine (e.g., furfurylamine), and paraformaldehyde are mixed in a 1:1:2 molar ratio. The mixture is heated (e.g., at 105 °C for 60 minutes) in a solvent-free method to yield the benzoxazine monomer.[10]

Synthesis of Vanillin Esters

Vanillin is reacted with an acid anhydride (e.g., acetic anhydride) in the presence of either an acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) catalyst. The reaction mixture is stirred for a specified time, and the product is isolated by precipitation in water and subsequent filtration and recrystallization.[7][8]

Quantitative Data on Vanillin Derivatives

The biological evaluation of vanillin derivatives has generated a significant amount of quantitative data, which is essential for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Physicochemical Properties

The physical and chemical properties of vanillin and its derivatives are crucial for their application and formulation.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility |

| Vanillin | C₈H₈O₃ | 152.15 | 81-83 | Soluble in ethanol, ether, and hot water.[11][12][13] |

| Vanillyl Acetate | C₁₀H₁₀O₄ | 194.18 | 77-79 | - |

| Vanillic Acid | C₈H₈O₄ | 168.15 | 210-212 | Soluble in hot water, alcohol, and ether. |

Antimicrobial Activity

Many vanillin derivatives exhibit significant activity against a range of microbial pathogens.

| Derivative Type | Test Organism | Activity Metric | Value | Reference |

| Acetyl Nitro Vanillin Schiff Bases | Escherichia coli | Zone of Inhibition (25 µg/mL) | Similar to Ciprofloxacin (10 µg/mL) for F and Pyridine substituted derivatives | [9] |

| Vanillin-based Pyrazoline | Staphylococcus aureus | MIC (µg/mL) | 32->512 | [14] |

| Vanillin-based Pyrazoline | Candida albicans | MIC (µg/mL) | 32->512 | [14] |

Antioxidant Activity

The antioxidant properties of vanillin and its derivatives are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

| Compound | IC₅₀ Value | Reference |

| Vanillin | 10.06 ppm | [15] |

| 9-(4-hydroxy-3-methoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | 0.99 ppm | [15] |

| Vanillin | 0.81 µg/mL | [16] |

| Vanillyl Acetate | 0.63 µg/mL | [16] |

| Vanillic Acid | 0.85 µg/mL | [16] |

| Vanillin-based pyrido-dipyrimidine A | 0.081 mg/mL | [17] |

Anticancer Activity

Several vanillin derivatives have demonstrated cytotoxic effects against various cancer cell lines.

| Derivative Type | Cell Line | Activity Metric | Value (µM) | Reference |

| Vanillin Hydrazone (Van₂) | MDA-MB-231 (Breast Cancer) | Cell Viability | < 40% at 50 µg/mL | [18] |

| Vanillin | B16F10 (Melanoma) | Cell Viability | Significantly decreased at 1-5 µg/mL after 24h | [19] |

| Various Vanillin Derivatives | HCT-116, PC-3, MCF-7 | IC₅₀ | Varies | [1] |

| Various Vanillin Derivatives | Various Breast Cancer Cells | IC₅₀ | Varies | [20] |

Enzyme Inhibitory Activity

Vanillin derivatives have been investigated as inhibitors of various enzymes, including those implicated in neurodegenerative diseases.

| Derivative | Enzyme | Activity Metric | Value (µM) | Reference |

| Vanillin Hydrazone (Van₁) | Acetylcholinesterase (AChE) | % Inhibition | 50% at 10 mg/mL | [18] |

| Naphthalimido Vanillin Derivative 2 | Acetylcholinesterase (AChE) | IC₅₀ | 10.1 | [21] |

| Tacrine-Vanillin Hybrid 4 | Acetylcholinesterase (AChE) | IC₅₀ | 2.13 | [21] |

| Vanillin-Cinnamic Acid Ester 6a | Mushroom Tyrosinase | IC₅₀ | 16.13 | [22] |

Visualizing Pathways and Workflows

Graphical representations of experimental workflows and biological pathways can aid in understanding the synthesis and mechanism of action of vanillin derivatives.

Caption: General workflow for the synthesis and biological evaluation of vanillin derivatives.

Caption: Vanillin's inhibitory effect on the NF-κB signaling pathway.[23][24]

Conclusion

Vanillin and its derivatives represent a promising and sustainable platform for the development of new therapeutic agents. The ease of chemical modification, coupled with the diverse biological activities of the resulting compounds, makes vanillin a highly attractive scaffold for medicinal chemists and drug development professionals. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and key signaling pathways associated with vanillin derivatives, offering a solid foundation for further research and development in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. scribd.com [scribd.com]

- 9. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chembk.com [chembk.com]

- 12. researchgate.net [researchgate.net]

- 13. Vanillin | 121-33-5 [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. cst.kipmi.or.id [cst.kipmi.or.id]

- 16. researchgate.net [researchgate.net]

- 17. Investigation of the radical scavenging potential of vanillin-based pyrido-dipyrimidines: experimental and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis, and biological evaluation of novel vanillin-derived hydrazone compounds with antimicrobial, anticancer, and enzyme inhibition activities, along with molecular structure and drug-likeness assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Inhibitory Effects of Vanillin on the Growth of Melanoma by Reducing Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pureadmin.uhi.ac.uk [pureadmin.uhi.ac.uk]

- 22. Synthesis, kinetic mechanism and docking studies of vanillin derivatives as inhibitors of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Anti-Neuroinflammatory Effects of Vanillin Through the Regulation of Inflammatory Factors and NF-κB Signaling in LPS-Stimulated Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (CAS 309964-23-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3-methoxyphenoxy)butanoic acid, with the CAS number 309964-23-6, is a versatile bifunctional molecule increasingly utilized in pharmaceutical and biotechnological research.[1] Its unique structure, featuring a reactive aldehyde group and a carboxylic acid moiety connected by a flexible ether linkage, makes it a valuable tool in solid-phase peptide synthesis and as a key building block for the development of novel therapeutics, particularly adenosine A2A receptor antagonists.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, complete with detailed experimental protocols and visual representations of its role in relevant biological pathways and experimental workflows.

Chemical and Physical Properties

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a yellowish powder with a molecular formula of C12H14O5 and a molecular weight of 238.24 g/mol .[1] Its structure combines both hydrophilic (carboxylic acid) and hydrophobic (phenyl and butyl groups) features, rendering it moderately polar.[1] The presence of the aromatic ring provides stability, while the aldehyde and carboxylic acid functional groups are key to its reactivity and utility in organic synthesis.[1]

Table 1: Physicochemical Properties of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid

| Property | Value | Reference(s) |

| CAS Number | 309964-23-6 | [1] |

| Molecular Formula | C12H14O5 | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | Yellowish powder | [1] |

| Melting Point | 128 - 133 °C | [1] |

| Purity | ≥ 99% (by Titration, HPLC, TLC) | [1] |

| Storage Conditions | 0-8 °C, under inert atmosphere | [1] |

Table 2: Spectroscopic and Other Identifiers

| Identifier | Value | Reference(s) |

| MDL Number | MFCD01317807 | [1] |

| PubChem ID | 2759226 | [1] |

| SMILES | COC1=C(C=C(C=C1)OCCCC(=O)O)C=O | |

| InChI | InChI=1S/C12H14O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |

Synthesis Protocol

3.1. Materials and Reagents

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Ethyl 4-bromobutanoate

-

Potassium carbonate (K2CO3)

-

Acetone

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer with heating plate

3.2. Step-by-Step Procedure

Step 1: O-Alkylation of Vanillin

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add vanillin (1 equivalent), potassium carbonate (1.5 equivalents), and acetone to create a stirrable suspension.

-

Add ethyl 4-bromobutanoate (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

Step 2: Saponification of the Ester

-

Dissolve the purified ethyl 4-(4-formyl-3-methoxyphenoxy)butanoate (1 equivalent) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide (2 equivalents) in water to the ester solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid. A precipitate should form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(4-Formyl-3-methoxyphenoxy)butanoic acid.

Applications and Experimental Protocols

4.1. Solid-Phase Peptide Synthesis (SPPS) Linker

4-(4-Formyl-3-methoxyphenoxy)butanoic acid serves as a valuable "linker" or "handle" in solid-phase peptide synthesis (SPPS), particularly for the synthesis of peptide amides and other C-terminally modified peptides. The aldehyde group allows for the attachment of the first amino acid via reductive amination.

4.1.1. Experimental Protocol: Attachment of the First Amino Acid to an Amine-Functionalized Resin

-

Swell the amine-functionalized resin (e.g., Rink amide resin) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

In a separate vessel, activate the carboxylic acid of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid (1.5 equivalents) using a standard coupling reagent such as HBTU (1.45 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (3 equivalents) in DMF.

-

Add the activated linker solution to the swollen resin and agitate for 2-4 hours at room temperature.

-

Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol to remove excess reagents.

-

To attach the first Fmoc-protected amino acid, swell the linker-functionalized resin in a solution of 1% acetic acid in DMF.

-

Add the Fmoc-protected amino acid (5 equivalents) and a reducing agent such as sodium cyanoborohydride (5 equivalents) to the resin suspension.

-

Agitate the mixture at room temperature for 12-24 hours.

-

Wash the resin extensively with DMF, DCM, and methanol.

-

The resin is now ready for standard Fmoc-based solid-phase peptide synthesis.

4.2. Precursor for Adenosine A2A Receptor Antagonists

This compound is a key intermediate in the synthesis of various heterocyclic compounds, including 1,2,4-triazine derivatives, which have shown potent and selective antagonism at the adenosine A2A receptor.[6][7][8][9] These antagonists are of significant interest for the treatment of neurodegenerative disorders like Parkinson's disease.

4.2.1. Representative Experimental Protocol: Synthesis of a 1,2,4-Triazine Derivative

This protocol is a generalized representation of how 4-(4-Formyl-3-methoxyphenoxy)butanoic acid could be utilized in the synthesis of a 1,2,4-triazine scaffold.

-

Amide Formation: Couple the carboxylic acid of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid with an appropriate amine-containing building block using standard peptide coupling reagents (e.g., HATU, HOBt, DIEA) in DMF.

-

Hydrazone Formation: React the aldehyde group of the resulting amide with a hydrazine derivative (e.g., aminoguanidine) in a suitable solvent like ethanol with catalytic acid to form a hydrazone.

-

Cyclization: The hydrazone intermediate can then be cyclized to form the 1,2,4-triazine ring through various methods, often involving reaction with an α-keto ester or a similar dicarbonyl compound under acidic or basic conditions.

-

Purification: The final 1,2,4-triazine derivative is then purified by column chromatography or recrystallization.

Biological Context: The Adenosine A2A Receptor Signaling Pathway

The adenosine A2A receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating various physiological processes, including inflammation, neurotransmission, and cardiovascular function.[10] Antagonists of this receptor are being investigated for their therapeutic potential in a range of disorders.

Upon binding of its endogenous ligand, adenosine, the A2A receptor undergoes a conformational change, leading to the activation of the associated Gs protein. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression. A2A receptor antagonists block the initial binding of adenosine, thereby inhibiting this entire downstream signaling cascade.

Safety and Handling

4-(4-Formyl-3-methoxyphenoxy)butanoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[10] It is harmful if swallowed, in contact with skin, or if inhaled.[10] In case of contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Store the compound in a tightly sealed container in a cool, dry place.[10]

Conclusion

4-(4-Formyl-3-methoxyphenoxy)butanoic acid is a valuable and versatile chemical tool for researchers in drug discovery and peptide chemistry. Its well-defined structure and dual functionality allow for its application in the synthesis of complex molecules with significant therapeutic potential. The detailed protocols and pathway information provided in this guide are intended to facilitate its effective use in the laboratory and contribute to the advancement of scientific research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Approaches to Iodinated Derivatives of Vanillin and Isovanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 1,2,4-triazine derivatives as adenosine A(2A) antagonists using structure based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scilit.com [scilit.com]

- 9. ijpsr.info [ijpsr.info]

- 10. CAS#:309964-23-6 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | Chemsrc [chemsrc.com]

The Ascendant Therapeutic Potential of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of 4-(4-formyl-3-methoxyphenoxy)butanoic acid and its derivatives, a class of compounds demonstrating significant promise in medicinal chemistry. Possessing a versatile scaffold, these molecules have been identified as key intermediates in the synthesis of a variety of bioactive agents.[1][2] Notably, research points towards their potential as potent anti-inflammatory agents and adenosine A2A receptor antagonists, opening avenues for therapeutic interventions in a range of pathologies, including inflammatory diseases and neurodegenerative disorders.[1][3]

This document provides a comprehensive overview of the biological activities of these derivatives, presenting available data, detailed experimental methodologies for their evaluation, and a visual representation of the key signaling pathways implicated in their mechanism of action.

Quantitative Biological Data

The following tables summarize hypothetical, yet representative, quantitative data for a series of 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives. This data is presented to illustrate the potential therapeutic profile of this compound class and to provide a framework for the evaluation of novel analogues.

Table 1: In Vitro Anti-inflammatory Activity of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives

| Compound ID | Derivative | Inhibition of NO Production (IC50, µM) in LPS-stimulated RAW 264.7 cells | Inhibition of TNF-α Secretion (IC50, µM) in LPS-stimulated RAW 264.7 cells |

| Lead-001 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 15.2 ± 1.8 | 22.5 ± 2.1 |

| Derivative-A | 4-(4-(Hydroxymethyl)-3-methoxyphenoxy)butanoic acid | 10.8 ± 1.2 | 18.9 ± 1.9 |

| Derivative-B | 4-(4-((Methylamino)methyl)-3-methoxyphenoxy)butanoic acid | 5.4 ± 0.7 | 8.2 ± 1.1 |

| Derivative-C | N-Methyl-4-(4-formyl-3-methoxyphenoxy)butanamide | 25.1 ± 3.5 | 35.7 ± 4.2 |

| Celecoxib | (Reference Drug) | 0.5 ± 0.1 | 1.2 ± 0.3 |

Table 2: Adenosine A2A Receptor Binding Affinity of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid Derivatives

| Compound ID | Derivative | Human Adenosine A2A Receptor Binding Affinity (Ki, nM) |

| Lead-001 | 4-(4-Formyl-3-methoxyphenoxy)butanoic acid | 125.6 ± 11.3 |

| Derivative-A | 4-(4-(Hydroxymethyl)-3-methoxyphenoxy)butanoic acid | 98.2 ± 9.5 |

| Derivative-B | 4-(4-((Methylamino)methyl)-3-methoxyphenoxy)butanoic acid | 35.7 ± 4.1 |

| Derivative-C | N-Methyl-4-(4-formyl-3-methoxyphenoxy)butanamide | > 1000 |

| ZM241385 | (Reference Antagonist) | 1.8 ± 0.2 |

Experimental Protocols

The following are detailed methodologies for key experiments utilized in the biological evaluation of 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay quantifies the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

-

LPS Stimulation: After a 1-hour pre-incubation with the test compounds, cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A negative control group without LPS stimulation is also included.

-

Incubation: The plates are incubated for 24 hours at 37°C.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatants is measured using the Griess reagent system. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is determined by non-linear regression analysis.

Adenosine A2A Receptor Binding Assay

This competitive radioligand binding assay determines the affinity of a test compound for the human adenosine A2A receptor.

-

Membrane Preparation: Membranes from HEK-293 cells stably expressing the human adenosine A2A receptor are used. The cells are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer.

-

Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl (pH 7.4) and 5 mM MgCl2.

-

Competitive Binding: In a 96-well plate, the following are added in order:

-

Assay buffer

-

Test compound at various concentrations (e.g., 10^-11 to 10^-5 M) or vehicle for total binding.

-

A fixed concentration of a radiolabeled A2A receptor antagonist, such as [3H]ZM241385 or a similar ligand.

-

Membrane preparation.

-

For non-specific binding, a high concentration of a known non-radiolabeled A2A receptor antagonist (e.g., 10 µM ZM241385) is added.

-

-

Incubation: The plate is incubated at room temperature (e.g., 25°C) for a specified time (e.g., 90 minutes) to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by 4-(4-formyl-3-methoxyphenoxy)butanoic acid derivatives and a typical workflow for their discovery and preclinical evaluation.

Caption: Adenosine A2A Receptor Signaling Pathway.

Caption: NF-κB Inflammatory Signaling Pathway.

Caption: Drug Discovery Workflow.

References

The Backbone Amide Linker (BAL): A Technical Guide to its Discovery, History, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of solid-phase peptide synthesis (SPPS), the ability to introduce diverse modifications at the C-terminus of a peptide is crucial for the development of novel therapeutics, probes, and research tools. Traditional SPPS methods, which anchor the peptide to the solid support via its C-terminal carboxyl group, inherently limit the scope of such modifications. The advent of the Backbone Amide Linker (BAL) strategy revolutionized the field by providing a versatile and robust solution to this challenge. This technical guide delves into the discovery and history of BAL, provides detailed experimental protocols for its application, and presents key quantitative data to inform synthetic strategies.

The core principle of the BAL approach is the attachment of the growing peptide chain to the solid support through a backbone amide nitrogen atom instead of the C-terminal carboxyl group. This seemingly simple shift in anchoring strategy liberates the C-terminus, allowing for a wide array of chemical transformations both during and after peptide assembly. This has enabled the efficient synthesis of C-terminally modified peptides, including aldehydes, alcohols, amides, and esters, as well as complex structures like cyclic peptides.

Discovery and Historical Development

The concept of the Backbone Amide Linker emerged from the need to overcome the limitations of conventional C-terminal anchoring in SPPS. The seminal work in this area was built upon the chemistry of tris(alkoxy)benzylamide systems. The original BAL strategy, developed in the late 1990s, utilized a 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid linker, often referred to as the "PALdehyde" linker due to its precursor relationship to the PAL (Peptide Amide Linker) handle.[1]

The key innovation was the use of reductive amination to attach the first amino acid to an aldehyde-functionalized solid support. This reaction forms a secondary amine, which is then acylated by the incoming protected amino acid, creating the eponymous backbone amide linkage.[2][3] Subsequent peptide chain elongation proceeds via standard Fmoc-based solid-phase chemistry. The final peptide is typically cleaved from the resin using trifluoroacetic acid (TFA), which concurrently removes side-chain protecting groups.[4][5]

Over the years, the versatility of the BAL strategy has been expanded through the development of various linker derivatives with tailored properties, including:

-

Ortho-BAL (o-BAL): An ortho-analogue of the original para-BAL, offering different cleavage kinetics.

-

Photolabile BAL: Linkers that can be cleaved under specific UV light conditions, providing an orthogonal cleavage strategy.[6][7]

-

Thiophene-based BAL (T-BAL): A newer class of linkers with distinct chemical properties.

These advancements have solidified the BAL strategy as an indispensable tool in the peptide chemist's arsenal, enabling the synthesis of a vast array of complex peptidic structures.[8][9]

Core Principles of BAL Chemistry

The successful implementation of the BAL strategy relies on a sequence of key chemical transformations. The general workflow is depicted below:

Quantitative Data Summary

The efficiency of the BAL strategy is demonstrated by the yields obtained for various synthetic targets. The following tables summarize key quantitative data from the literature.

Table 1: Synthesis of C-Terminally Modified Peptides using BAL Strategy

| C-Terminal Modification | Peptide Sequence/Model | Cleavage Conditions | Crude Yield (%) | Purity (%) | Reference |

| Aldehyde | Model Peptides | LiAlH₄ in THF | 16-53 | 30-40 | [4][10] |

| Hydroxamate | Model Peptides | TFA with scavengers | 68-83 | >85 | [4][10] |

| Aldehyde | Several model peptides | - | Good | Good | [11] |

| Various | Lidocaine/Procainamide Analogues | TFA-H₂O (19:1) | 40-88 | >80 | [12] |

Table 2: Cleavage Conditions and Yields for BAL-Synthesized Peptides

| Linker Type | Peptide/Molecule | Cleavage Reagent | Time | Temperature | Yield (%) | Reference |

| Tris(alkoxy)benzylamide | Peptide hydroxamates | TFA with scavengers | - | - | 68-83 | [4][10] |

| Tris(alkoxy)benzylamide | Peptide aldehydes | LiAlH₄ in THF | - | - | 16-53 | [4][10] |

| Tris(alkoxy)benzylamide | Lidocaine/Procainamide | TFA-H₂O (19:1) | - | - | 40-88 | [12] |

| Photolabile (Hcnb) | Model dipeptides | Photolytic cleavage | - | - | High | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for the key steps in the BAL strategy.

Protocol 1: Attachment of the Aldehyde Linker to Aminomethylated Resin

This protocol describes the coupling of an aldehyde-containing linker, such as 5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid, to an aminomethyl-functionalized solid support.

Materials:

-

Aminomethylated resin (e.g., TentaGel S NH₂, 0.25 mmol/g)

-

5-(4-formyl-3,5-dimethoxyphenoxy)valeric acid (4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (4 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (4 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the aminomethylated resin in a 1:1 mixture of DMF and DCM for 1 hour.

-

Dissolve the aldehyde linker, DIC, and HOBt in DMF.

-

Add the solution to the swollen resin and shake at room temperature for 12-16 hours.

-

Filter the resin and wash thoroughly with DMF (3 times).

-

Wash the resin with DCM (3 times).

-

Dry the resin under vacuum.

Protocol 2: Reductive Amination of the First Amino Acid

This protocol details the crucial step of attaching the first amino acid to the aldehyde-functionalized resin.

Materials:

-

Aldehyde-functionalized resin

-

First amino acid (e.g., H-Ala-OMe·HCl, 5 equivalents)

-

Sodium cyanoborohydride (NaBH₃CN) (5 equivalents)

-

1% Acetic acid (AcOH) in DMF

-

Diisopropylethylamine (DIEA) (if starting with the amino acid salt)

-

Methanol (MeOH)

Procedure:

-

Swell the aldehyde-functionalized resin in 1% AcOH in DMF for 30 minutes.

-

Add the first amino acid (and DIEA if necessary to neutralize the salt) to the resin suspension.

-

Shake the mixture at room temperature for 1 hour to form the imine intermediate.

-

Add NaBH₃CN to the reaction mixture.

-

Shake at room temperature for 12-16 hours.

-

Filter the resin and wash sequentially with DMF, MeOH, and DCM.

Protocol 3: Acylation of the Secondary Amine

This protocol describes the formation of the backbone amide bond by coupling the second amino acid. This step can be challenging due to the lower reactivity of the secondary amine.

Materials:

-

Resin with the secondary amine

-

Fmoc-protected amino acid (4 equivalents)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3.9 equivalents)

-

DIEA (8 equivalents)

-

DMF

Procedure:

-

Swell the resin in DMF.

-

In a separate vessel, pre-activate the Fmoc-protected amino acid with HATU and DIEA in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake at room temperature for 2-4 hours. The completion of the reaction can be monitored using a colorimetric test (e.g., Kaiser test, which will be negative for the secondary amine).

-

Filter the resin and wash with DMF and DCM.

Protocol 4: Peptide Elongation and Cleavage

Following the successful acylation, the peptide chain is elongated using standard Fmoc-SPPS protocols. The final cleavage from the resin is typically achieved with a strong acid.

Peptide Elongation:

-

Fmoc deprotection: Treat the resin with 20% piperidine in DMF.

-

Washing: Wash the resin thoroughly with DMF.

-

Coupling: Couple the next Fmoc-amino acid using standard coupling reagents (e.g., HBTU/HOBt/DIEA or DIC/HOBt).

-

Washing: Wash the resin with DMF and DCM.

-

Repeat this cycle until the desired peptide sequence is assembled.

Cleavage:

-

Reagent: A common cleavage cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

-

Procedure:

-

Wash the final peptide-resin with DCM and dry.

-

Add the cleavage cocktail to the resin.

-

Gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Purify the crude peptide by reverse-phase HPLC.

-

Applications in Drug Discovery and Development

The BAL strategy has found widespread application in medicinal chemistry and drug discovery. The ability to synthesize C-terminally modified peptides is particularly valuable for:

-

Developing protease inhibitors: Many protease inhibitors feature C-terminal aldehydes or other reactive functional groups that can be readily synthesized using the BAL approach.[4][10][11]

-

Creating peptide-drug conjugates: The C-terminus can be modified with linkers for conjugation to small molecule drugs, creating targeted delivery systems.

-

Synthesizing cyclic peptides: On-resin head-to-tail cyclization is facilitated by the BAL linkage, providing access to conformationally constrained and often more stable cyclic peptides.

-

Generating peptide libraries: The versatility of the BAL linker makes it suitable for the combinatorial synthesis of libraries of C-terminally modified peptides for screening and lead optimization.[12]

Conclusion

The discovery and development of the Backbone Amide Linker has significantly expanded the capabilities of solid-phase peptide synthesis. By providing a means to anchor peptides through the backbone, the BAL strategy has enabled the routine synthesis of a wide variety of C-terminally modified and cyclic peptides that were previously difficult to access. The methodologies presented in this guide provide a foundation for researchers to leverage the power of BAL chemistry in their own research and development endeavors, paving the way for the discovery of new and improved peptide-based drugs and scientific tools.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acidolytic cleavage of tris(alkoxy)benzylamide (PAL) "internal reference" amino acyl (IRAA) anchoring linkages: validation of accepted procedures in solid-phase peptide synthesis (SPPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. "A photolabile backbone amide linker for the solid-phase synthesis of c" by Soo Sung Kang [docs.lib.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. Backbone amide linker strategies for the solid-phase synthesis of C-terminal modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Backbone amide linker (BAL) strategy for Nalpha-9-fluorenylmethoxycarbonyl (Fmoc) solid-phase synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Formyl-3-methoxyphenoxy)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Formyl-3-methoxyphenoxy)butanoic acid, also known by synonyms such as FMPB Linker and 4-(3-Methoxy-4-formyl)phenoxybutyric acid, is a bifunctional molecule of significant interest in pharmaceutical development and organic synthesis. Its unique structure, incorporating a carboxylic acid, an aldehyde, and a methoxy-substituted aromatic ring, makes it a valuable intermediate in the synthesis of complex bioactive molecules.[1] Notably, it serves as a crucial building block in the preparation of adenosine A2A receptor antagonists, which are under investigation for the treatment of various conditions, including Parkinson's disease.[2] This guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for researchers to conduct their own assessments.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-Formyl-3-methoxyphenoxy)butanoic acid is presented below. These parameters are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 309964-23-6 | [1][3][4] |

| Molecular Formula | C₁₂H₁₄O₅ | [1][2][3] |

| Molecular Weight | 238.24 g/mol | [4] |

| Appearance | Yellowish powder / Off-white solid | [1][2] |

| Melting Point | 128 - 133 °C | [1] |

| pKa (Predicted) | 4.59 ± 0.10 | [2] |

| LogP (Predicted) | 1.79 | [3] |

| Storage Conditions | 0 - 8 °C | [1][2] |

Solubility Profile

Quantitative solubility data for 4-(4-Formyl-3-methoxyphenoxy)butanoic acid in common laboratory solvents is not extensively reported in publicly available literature. However, its structural features—a polar carboxylic acid group and a moderately polar aromatic ether—suggest that its solubility is likely to be pH-dependent and influenced by the polarity of the solvent. The methoxy and formyl substituents are noted to enhance its solubility and reactivity.[1]

Qualitative Solubility Observations:

-

Aqueous Solubility: As a carboxylic acid, its solubility in water is expected to be low at neutral pH but should increase significantly in basic conditions (e.g., in aqueous sodium bicarbonate or sodium hydroxide solutions) due to the formation of the more soluble carboxylate salt.

-